2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1119579
InChI:
InChI=1S/C26H20ClNO3/c1-16-7-8-19(13-17(16)2)25(29)15-31-26(30)22-14-24(18-9-11-20(27)12-10-18)28-23-6-4-3-5-21(22)23/h3-14H,15H2,1-2H3
SMILES:
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C
Molecular Formula:
C26H20ClNO3
Molecular Weight:
429.9 g/mol
2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
CAS No.:
Cat. No.: VC1119579
Molecular Formula: C26H20ClNO3
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20ClNO3 |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | [2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C26H20ClNO3/c1-16-7-8-19(13-17(16)2)25(29)15-31-26(30)22-14-24(18-9-11-20(27)12-10-18)28-23-6-4-3-5-21(22)23/h3-14H,15H2,1-2H3 |
| Standard InChI Key | VJOCSEUJEWSBQO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator